1-(2-Methyl-1,3-thiazinan-3-yl)ethanone

Description

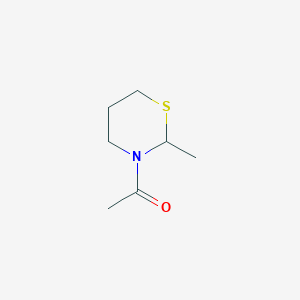

1-(2-Methyl-1,3-thiazinan-3-yl)ethanone is a heterocyclic compound featuring a six-membered 1,3-thiazinan ring (containing sulfur and nitrogen atoms) substituted with a methyl group at position 2 and an ethanone moiety at position 2.

Properties

CAS No. |

118515-27-8 |

|---|---|

Molecular Formula |

C7H13NOS |

Molecular Weight |

159.25 g/mol |

IUPAC Name |

1-(2-methyl-1,3-thiazinan-3-yl)ethanone |

InChI |

InChI=1S/C7H13NOS/c1-6(9)8-4-3-5-10-7(8)2/h7H,3-5H2,1-2H3 |

InChI Key |

IPADAWRUMRMPOX-UHFFFAOYSA-N |

SMILES |

CC1N(CCCS1)C(=O)C |

Canonical SMILES |

CC1N(CCCS1)C(=O)C |

Synonyms |

2H-1,3-Thiazine, 3-acetyltetrahydro-2-methyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and functional differences between 1-(2-Methyl-1,3-thiazinan-3-yl)ethanone and its analogs:

*Note: Data for this compound are inferred from structural analogs.

Key Differences and Implications

Ring Size and Heteroatom Arrangement: The six-membered thiazinan ring in the target compound may confer greater conformational flexibility compared to five-membered analogs like thiazolidine or thiazole derivatives . This could influence binding affinity to biological targets.

Substituent Effects: The ethanone group in all listed compounds serves as a hydrogen-bond acceptor, a critical feature for interactions with enzymes like bacterial topoisomerases . Methyl substituents (e.g., at position 2 in thiazinan or thiazole derivatives) may sterically hinder or modulate electronic properties, affecting reactivity and bioactivity.

Biological Activity Trends: Compounds with quinoline or benzimidazole moieties (e.g., ) demonstrate antibacterial activity, suggesting that the thiazinan derivative could similarly target bacterial enzymes. Indolyl-ethanone derivatives (e.g., ) show antimalarial activity, highlighting the ethanone group's versatility in drug design.

Research Findings and Mechanistic Insights

- Antibacterial Potential: Analogous compounds like 1-(4-(quinolin-8-ylamino)phenyl)ethanone inhibit bacterial topoisomerase II/DNA gyrase, a mechanism that could extend to the thiazinan derivative . Molecular docking studies suggest that ethanone-containing heterocycles form critical hydrogen bonds with active-site residues .

- Thermodynamic Properties : Ethyl acetate extraction and silica gel chromatography (common in purifying analogs ) would likely apply to the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.